

Tideglusib pharmacokinetics and metabolism studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tideglusib

CAS No.: 865854-05-3

Cat. No.: S545349

[Get Quote](#)

Population Pharmacokinetic Parameters

The table below summarizes the key population pharmacokinetic parameters of **Tideglusib**, characterized using a two-compartment model with first-order elimination and dose-dependent bioavailability [1] [2] [3].

| Parameter | Description / Value |
|-----------------------|--|
| Model Structure | Two-compartment model with first-order elimination [1] [2] [3]. |
| Bioavailability | Dose-dependent (less than proportional increase with dose) [1] [2] [3]. |
| Significant Covariate | Body weight (affects clearance and volume of distribution) [1] [2] [3]. |
| Food Effect | Time of food intake post-dose and meal type can affect overall exposure [1] [2] [3]. |
| Accumulation | No accumulation observed during the treatment period [1] [2] [3]. |

| **Systemic Exposure (Median) | 400 mg dose:** AUC(0–12) = 1218.1 ng/mL·h; C_{max} = 513.5 ng/mL [1] [2] [3]. **1000 mg dose:** AUC(0–12) = 3145.7 ng/mL·h; C_{max} = 1170.9 ng/mL [1] [2] [3]. |

Key Experimental Protocols

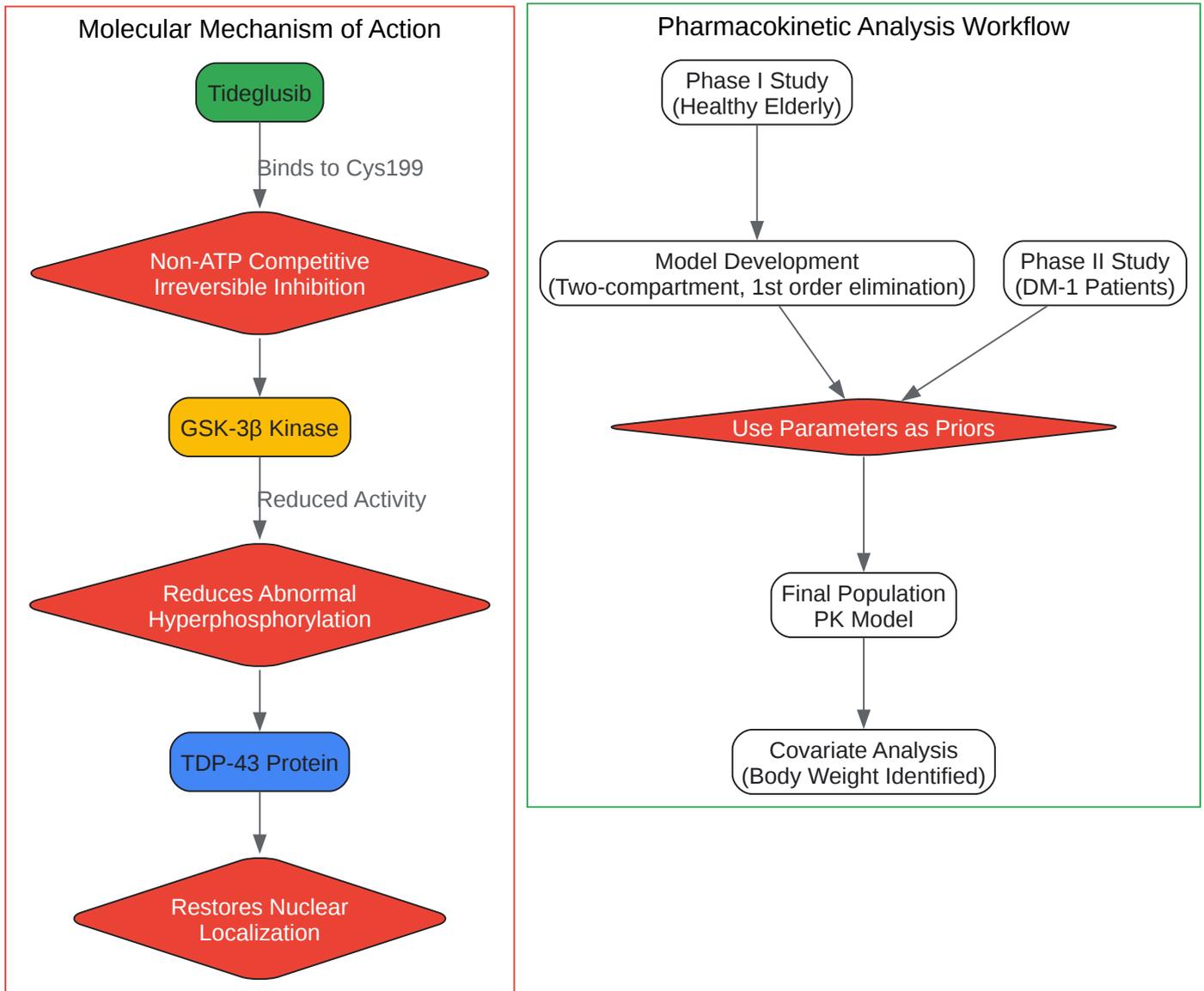
The pharmacokinetic data was derived using specific methodologies across different study populations.

| Study Element | Phase I (Healthy Elderly Subjects) | Phase II (DM-1 Patients) |
|---------------------|---|---|
| Study Identifier | NP031112-07A03 [1] [2] | AMO-02-MD-2-001 [1] [2] |
| Population | 54 healthy subjects (≥ 60 years) [1] [2] | 16 adolescent & adult patients (13-34 years) with congenital or juvenile-onset DM-1 [1] [2] |
| Dosing | Multiple doses (300 mg b.i.d. to 1200 mg q.d.) for 14 days [1] [2] | Fixed doses (400 mg or 1000 mg q.d.) for 12 weeks [1] [2] |
| Sample Collection | Frequent sampling: 1832 plasma samples; pre-dose and at multiple timepoints up to 48 hours post-dose [1] [2] | Sparse sampling: 51 plasma samples; pre-dose and between 2-4 hours post-dose at weeks 2 and 12 [1] [2] |
| Analytical Approach | Model development using non-linear mixed effects modelling [1] [2] | Bayesian approach using Phase I model parameters as priors [1] [2] |

Mechanism of Action and Experimental Workflow

Tideglusib is a non-ATP competitive, irreversible inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3 β) [4] [5] [6]. The following diagram illustrates its mechanism and the workflow used to characterize its pharmacokinetics.

Tideglusib MoA and PK Study Workflow



Click to download full resolution via product page

Clinical Implications and Dosing Considerations

The pharmacokinetic findings have direct implications for clinical development and dosing strategies:

- **Body Weight Dosing:** The identification of body weight as a significant covariate suggests that **weight-banded or weight-normalized dosing** should be used to ensure consistent drug exposure across patients of different sizes, which is particularly important for the paediatric population [1] [2] [3].
- **Food and Administration:** The observed food effect indicates that the timing of meals relative to drug intake should be controlled in clinical practice to minimize variability in systemic exposure [1] [2] [3].
- **Dose-Exposure Relationship:** The dose-dependent bioavailability, likely due to solubility limitations, means that increases in dose will not produce a proportional increase in systemic exposure. This is a critical factor for dose selection in later-stage trials [1] [2] [3].

Knowledge Gaps and Future Research

While the population pharmacokinetics are well-characterized, the available search results lack specific details on **Tideglusib**'s metabolic fate. Key information that remains unclear includes:

- The specific enzymes involved in its metabolism.
- The chemical structures of its metabolites.
- The primary routes of elimination from the body.

Further investigation through specialized pharmacokinetic and metabolism studies would be required to fill these gaps.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Population Pharmacokinetics of Tideglusib in Congenital and ... [pmc.ncbi.nlm.nih.gov]
2. Population Pharmacokinetics of Tideglusib in Congenital and... [mdpi.com]
3. Population Pharmacokinetics of Tideglusib in Congenital ... [pubmed.ncbi.nlm.nih.gov]
4. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3 β as a ... [pmc.ncbi.nlm.nih.gov]
5. Tideglusib - an overview [sciencedirect.com]
6. : Uses, Interactions, Mechanism of Action | DrugBank Online Tideglusib [go.drugbank.com]

To cite this document: Smolecule. [Tideglusib pharmacokinetics and metabolism studies]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b545349#tideglusib-pharmacokinetics-and-metabolism-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com